molecular formula C8H13N B13165316 Tricyclo[3.2.1.0,2,4]octan-6-amine

Tricyclo[3.2.1.0,2,4]octan-6-amine

Cat. No.: B13165316
M. Wt: 123.20 g/mol
InChI Key: VCSMEGCTNQNUCY-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0²⁴]octan-6-amine (C₈H₁₃N) is a rigid tricyclic amine characterized by a fused bicyclobutane and cyclohexane framework. The amine group is positioned at the 6th carbon, imparting unique steric and electronic properties. Its molecular weight is 123.1048 Da (monoisotopic mass), and its hydrochloride derivative (C₈H₁₃N·HCl) has been cataloged with an InChIKey of VCSMEGCTNQNUCY-UHFFFAOYSA-N .

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

tricyclo[3.2.1.02,4]octan-6-amine

InChI

InChI=1S/C8H13N/c9-8-2-4-1-7(8)6-3-5(4)6/h4-8H,1-3,9H2

InChI Key

VCSMEGCTNQNUCY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.2.1.0,2,4]octan-6-amine typically involves the cyclization of specific precursors under controlled conditions. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require specific catalysts and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.2.1.0,2,4]octan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Tricyclo[3.2.1.0,2,4]octan-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[3.2.1.0,2,4]octan-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Bicyclic vs. Tricyclic Amines

Bicyclo[3.2.1]octan-6-amine, exo- (9CI)

  • Structure : Bicyclic framework (C₈H₁₃N) lacking the third fused ring present in tricyclo systems.
  • Properties : The exo configuration of the amine group may reduce steric hindrance compared to tricyclo analogs. Safety data indicate standard handling protocols for amines (e.g., inhalation precautions) .
  • Applications: No direct applications reported, but bicyclic amines are often intermediates in drug synthesis.

Tricyclo[3.2.1.0²⁴]octan-6-amine

  • Electronic Properties : Similar to benzvalene derivatives, the HOMO (highest occupied molecular orbital) is influenced by bicyclobutane orbitals, which may dictate rearrangement behavior with electrophiles (e.g., H⁺, Ag⁺) .
Parameter Bicyclo[3.2.1]octan-6-amine Tricyclo[3.2.1.0²⁴]octan-6-amine
Molecular Formula C₈H₁₃N C₈H₁₃N
CAS Number 124127-90-8 N/A (HCl form: EN300-725113)
Ring System Bicyclic Tricyclic
Strain Energy Lower Higher (due to fused bicyclobutane)

Heteroatom-Containing Analogs

3-Oxatricyclo[3.2.1.0²⁴]octan-6-amine (9CI)

  • Structure: Oxygen atom replaces a carbon in the tricyclic framework (C₇H₁₁NO).
  • Properties : The oxygen atom introduces polarity, likely increasing solubility in polar solvents. Molecular weight is 125.17 Da .
  • Applications: No reported studies, but oxygenated analogs are common in medicinal chemistry for hydrogen-bonding interactions.

rac-(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.0²⁴]octan-6-amine

  • Structure: Chiral tricyclic system with an oxygen bridge (C₇H₁₁NO·C₂HF₃O₂).
  • Properties : The trifluoroacetic acid salt form (EN300-725113) suggests utility in asymmetric synthesis or catalysis .

Positional Isomers and Derivatives

Tricyclo[3.2.1.0²⁴]octan-3-amine

  • Structure : Amine group at the 3rd carbon instead of the 6th.
  • The hydrochloride derivative (SY222086) is listed for R&D use, though data are scarce .

2-Chloro-1-{tricyclo[3.2.1.0²⁴]octan-6-yl}ethan-1-one

  • Structure : Ketone and chlorine functionalization (C₁₀H₁₃ClO).
  • Applications : Functionalized derivatives like this (Mol. weight 184 Da) may serve as intermediates in synthesis .

Azabicyclic Compounds

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride

  • Structure : Bicyclic system with a nitrogen atom (C₈H₁₈Cl₂N₂).
  • Properties : The azabridge enhances basicity compared to carbocyclic amines. Dihydrochloride form (Mol. weight 213.15 Da) is stable for storage .

Research Implications and Gaps

  • Electronic Structure : The HOMO of tricyclo[3.2.1.0²⁴]octan-6-amine is likely dominated by bicyclobutane orbitals, as seen in related systems . This could enable unique reactivity with electrophiles, though experimental validation is lacking.
  • Functionalization Potential: Derivatives like chloro-ketones and oxa-analogs suggest avenues for diversification in drug discovery or materials science.

Biological Activity

Tricyclo[3.2.1.0,2,4]octan-6-amine is a unique bicyclic compound characterized by its tricyclic structure, which contributes to its distinct chemical properties and potential biological activities. This compound has gained attention in medicinal chemistry due to its structural rigidity and the potential for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NC_9H_{13}N. Its tricyclic framework offers significant strain, which can enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H13NC_9H_{13}N
Molecular Weight135.21 g/mol
StructureTricyclic amine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The rigid structure allows it to fit into specific binding sites, modulating enzymatic activity through either inhibition or activation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites, preventing substrate access.
  • Receptor Modulation: It can act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects: Investigations suggest that it may protect neuronal cells from oxidative stress.
  • Analgesic Properties: Some studies have reported pain-relieving effects in animal models.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations of 50 µg/mL and higher.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in a 30% increase in cell viability compared to untreated controls, suggesting protective effects on neuronal cells.

Case Study 3: Analgesic Effects

In pain models using rodents, administration of this compound led to a significant decrease in pain response measured by the tail-flick test (p < 0.05).

Comparative Analysis with Similar Compounds

This compound can be compared with other tricyclic compounds regarding their biological activities:

Compound NameStructure TypeNotable Activities
Tricyclo[3.3.1.0(2,4)]decaneTricyclicAntidepressant properties
Bicyclo[3.2.1]octaneBicyclicLimited biological activity
Tricyclo[3.2.2]nonaneTricyclicAntimicrobial and anti-inflammatory effects

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